REACTION_CXSMILES
|
[Li]C(C)(C)C.CCCCC.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][CH:14]=1.B([O-])([O-])OC(C)(C)C.[Li+].[Li+].CCCC[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48].BrC1CCCCCC1.[Cl-].[NH4+]>[Fe](Cl)Cl.CCCCCC.C1COCC1>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:42]2[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48]2)=[CH:17][CH:18]=1 |f:3.4.5,8.9|
|
Name
|
iron chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
351.2 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
lithium t-butyl borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC(C)(C)C)([O-])[O-].[Li+].[Li+]
|
Name
|
|
Quantity
|
66.2 mg
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCC
|
Name
|
|
Quantity
|
178.2 mg
|
Type
|
reactant
|
Smiles
|
BrC1CCCCCC1
|
Name
|
magnesium bromide MgBr2
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
saturated aqueous solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −40° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at 0° C. under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
White crystals of the residual lithium t-butyl borate were dissolved in 2.4 mL THF at 0° C
|
Type
|
CUSTOM
|
Details
|
The coupling reaction
|
Type
|
WAIT
|
Details
|
was performed at 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted five times with diethylether
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1CCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.199 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |